3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is a chemical compound with the molecular formula C13H16O6 and a molecular weight of 268.263 g/mol . This compound is characterized by the presence of a 3-oxo group and a 2,3,6-trimethoxyphenyl group attached to a propionic acid methyl ester backbone . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester typically involves the reaction of 2,3,6-trimethoxybenzaldehyde with a suitable reagent to introduce the 3-oxo group and the propionic acid methyl ester moiety . Common reagents used in this synthesis include methyl acetoacetate and a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is used in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester .
- 3-Oxo-3-(2,4,6-trimethoxyphenyl)propionic acid methyl ester .
Uniqueness
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity . This distinct structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C13H16O6 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
methyl 3-oxo-3-(2,3,6-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H16O6/c1-16-9-5-6-10(17-2)13(19-4)12(9)8(14)7-11(15)18-3/h5-6H,7H2,1-4H3 |
InChI Key |
WLUUUJQTPWTEND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.